Cas no 1406360-70-0 (1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid)

1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyrrolidinecarboxylic acid, 4-cyclopentyl-1-(phenylmethyl)-
- 1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid
-
- MDL: MFCD31421084
- Inchi: 1S/C17H23NO2/c19-17(20)16-12-18(10-13-6-2-1-3-7-13)11-15(16)14-8-4-5-9-14/h1-3,6-7,14-16H,4-5,8-12H2,(H,19,20)
- InChI Key: UASNKBPKCMOCFS-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=CC=C2)CC(C2CCCC2)C(C(O)=O)C1
1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-313603-0.25g |
1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid |
1406360-70-0 | 95.0% | 0.25g |
$774.0 | 2025-03-19 | |
Enamine | EN300-313603-0.1g |
1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid |
1406360-70-0 | 95.0% | 0.1g |
$741.0 | 2025-03-19 | |
Enamine | EN300-313603-0.5g |
1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid |
1406360-70-0 | 95.0% | 0.5g |
$809.0 | 2025-03-19 | |
Enamine | EN300-313603-5g |
1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid |
1406360-70-0 | 5g |
$2443.0 | 2023-09-05 | ||
Enamine | EN300-313603-1.0g |
1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid |
1406360-70-0 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
Enamine | EN300-313603-0.05g |
1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid |
1406360-70-0 | 95.0% | 0.05g |
$707.0 | 2025-03-19 | |
Enamine | EN300-313603-5.0g |
1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid |
1406360-70-0 | 95.0% | 5.0g |
$2443.0 | 2025-03-19 | |
Enamine | EN300-313603-10.0g |
1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid |
1406360-70-0 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 | |
Enamine | EN300-313603-2.5g |
1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid |
1406360-70-0 | 95.0% | 2.5g |
$1650.0 | 2025-03-19 | |
Enamine | EN300-313603-1g |
1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid |
1406360-70-0 | 1g |
$842.0 | 2023-09-05 |
1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid Related Literature
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
4. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
Additional information on 1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid
1-Benzyl-4-cyclopentylpyrrolidine-3-carboxylic Acid (CAS 1406360-70-0): A Versatile Building Block in Medicinal Chemistry
In the realm of pharmaceutical research and drug discovery, 1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid (CAS 1406360-70-0) has emerged as a structurally unique and pharmacologically interesting compound. This pyrrolidine carboxylic acid derivative combines several important structural motifs that make it particularly valuable as a building block in medicinal chemistry and drug design.
The molecular structure of 1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid features three key components: a pyrrolidine ring, a cyclopentyl substituent, and a benzyl group, along with a carboxylic acid functionality at the 3-position. This combination creates a scaffold with significant potential for structure-activity relationship (SAR) studies and the development of novel bioactive molecules.
Recent trends in drug discovery have shown increasing interest in saturated nitrogen heterocycles like pyrrolidine, as they often provide improved metabolic stability and bioavailability compared to their aromatic counterparts. The cyclopentyl group in this compound adds lipophilicity and can influence the molecule's conformation, while the benzyl substituent offers opportunities for further derivatization and interaction with aromatic binding pockets in biological targets.
From a synthetic chemistry perspective, 1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid serves as an excellent intermediate for the preparation of various pharmacologically active compounds. The carboxylic acid functionality allows for easy conversion to amides, esters, or other derivatives, making it particularly valuable in combinatorial chemistry and high-throughput screening applications.
The compound's potential applications extend across multiple therapeutic areas. In central nervous system (CNS) drug discovery, similar pyrrolidine derivatives have shown activity as neurotransmitter modulators. The structural features of 1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid suggest possible utility in developing compounds targeting G-protein coupled receptors (GPCRs) or ion channels, which are hot topics in current pharmaceutical research.
Recent publications and patent applications indicate growing interest in pyrrolidine-based scaffolds for various applications. The 1-benzyl substitution pattern in particular has been associated with improved pharmacokinetic properties in several drug classes. Researchers are actively exploring how modifications to the cyclopentyl group or the carboxylic acid moiety might influence biological activity and drug-like properties.
From a commercial availability standpoint, 1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid (CAS 1406360-70-0) is becoming increasingly accessible from specialty chemical suppliers. This availability supports its growing use in medicinal chemistry programs and drug discovery projects at pharmaceutical companies and academic institutions worldwide.
The compound's physicochemical properties make it particularly interesting for drug design applications. With its balanced lipophilicity and the presence of both hydrogen bond donor (carboxylic acid) and acceptor (pyrrolidine nitrogen) groups, 1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid represents a promising starting point for the development of compounds with good membrane permeability and oral bioavailability.
In the context of current trends toward fragment-based drug discovery, this molecule offers an ideal size and complexity for initial screening. Its molecular weight falls within the preferred range for fragment libraries, while its structural features provide multiple vectors for growth and optimization in hit-to-lead campaigns.
Quality control and characterization of 1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid typically involves standard analytical techniques including HPLC, NMR, and mass spectrometry. The compound's stability under various conditions makes it suitable for long-term storage and use in diverse synthetic applications.
As research into novel heterocyclic compounds continues to expand, 1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid stands out as a versatile intermediate with significant potential. Its unique combination of structural features positions it well for future applications in drug discovery and medicinal chemistry, particularly in areas requiring modulation of protein-protein interactions or allosteric binding sites.
The growing body of literature on similar pyrrolidine derivatives suggests that compounds like 1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid will continue to play important roles in pharmaceutical research. Its structural flexibility and potential for diverse interactions with biological targets make it a valuable tool for chemists working on next-generation therapeutics.
For researchers interested in obtaining 1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid (CAS 1406360-70-0), it's important to verify the compound's purity and specifications with suppliers. Many vendors now offer custom synthesis services and bulk quantities to support larger-scale medicinal chemistry programs.
In conclusion, 1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid represents an important addition to the toolkit of medicinal chemists and pharmaceutical researchers. Its unique structural features, combined with its synthetic versatility and potential biological activities, ensure its continued relevance in the search for new therapeutic agents across multiple disease areas.
1406360-70-0 (1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid) Related Products
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)



